molecular formula C15H27ClN2 B8066583 1H-Imidazolium, 1,3-dicyclohexyl-, chloride

1H-Imidazolium, 1,3-dicyclohexyl-, chloride

Cat. No.: B8066583
M. Wt: 270.84 g/mol
InChI Key: NBYNIEZPFNQVQK-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1,3-dicyclohexyl-, chloride is an organic compound with the chemical formula C15H25ClN2. It is a member of the imidazolium family, characterized by the presence of a positively charged imidazole ring. This compound is often used as a catalyst in various chemical reactions due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride can be synthesized through the chloromethylation of imidazole. This process typically involves the reaction of imidazole with chloromethane in the presence of a strong base. The resulting product is then purified through crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Typical conditions involve the use of nucleophiles like halides or alkoxides in an organic solvent.

Major Products:

Scientific Research Applications

1H-Imidazolium, 1,3-dicyclohexyl-, chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Imidazolium, 1,3-dicyclohexyl-, chloride exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by stabilizing transition states and lowering activation energies. The imidazolium ring interacts with substrates through electrostatic and hydrogen bonding interactions, enhancing reaction rates .

Properties

IUPAC Name

1,3-dicyclohexyl-1,2-dihydroimidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h11-12,14-15H,1-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYNIEZPFNQVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[NH+]2CN(C=C2)C3CCCCC3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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